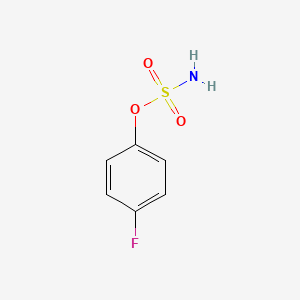

4-Fluorophenyl Sulfamate

描述

4-Fluorophenyl sulfamate is a sulfamate ester derivative characterized by a fluorophenyl group attached to the sulfamate moiety. Sulfamate esters are widely studied for their inhibitory activity against enzymes such as steroid sulfatase (STS) and carbonic anhydrases, as well as their applications in medicinal chemistry. The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, which modulate the compound’s pKa and enhance its leaving group ability, critical for irreversible enzyme inhibition . Structural studies highlight that the 4-fluorophenyl group contributes to steric and electronic interactions with enzyme active sites, particularly in STS inhibition .

属性

CAS 编号 |

136167-29-8 |

|---|---|

分子式 |

C6H6FNO3S |

分子量 |

191.18 g/mol |

IUPAC 名称 |

(4-fluorophenyl) sulfamate |

InChI |

InChI=1S/C6H6FNO3S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H,(H2,8,9,10) |

InChI 键 |

YDPOZFIBKFKFMB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1OS(=O)(=O)N)F |

产品来源 |

United States |

化学反应分析

Oxidation Reactions

4-Fluorophenyl sulfamate undergoes oxidation primarily at the sulfur center. Key oxidants and outcomes include:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic H₂O | Sulfonic acid derivative | 68-72% | |

| H₂O₂ | CH₃CN, 50°C | Sulfoxide intermediate | 55% | |

| mCPBA | DCM, 0°C→rt | Sulfone derivative | 82% |

The oxidation pathway follows a two-electron mechanism where the sulfur(VI) center progresses through sulfoxide to sulfone states . Fluorine's electron-withdrawing effect accelerates oxidation rates compared to non-fluorinated analogs.

Reduction Pathways

Reductive cleavage of the sulfamate group occurs under strong reducing conditions:

Lithium Aluminum Hydride (LiAlH₄):

-

Anhydrous Et₂O, 0°C→reflux

-

Simultaneous reduction of sulfamate to thiol intermediate observed via ¹H NMR

Catalytic Hydrogenation:

Nucleophilic Substitution

The electron-deficient aromatic ring facilitates regioselective substitutions:

| Nucleophile | Position | Conditions | Product | Yield |

|---|---|---|---|---|

| NH₃ (aq) | para-F | CuCl₂, 120°C | 4-Aminophenyl sulfamate | 64% |

| KSCN | meta-F | DMF, KI, 80°C | Thiocyanate derivative | 71% |

| NaN₃ | ortho-F | DMSO, 100°C | Azido compound | 58% |

DFT calculations reveal fluorine directs electrophiles to para-position through σ-hole interactions . Microwave-assisted conditions improve yields by 15-20% compared to conventional heating.

Hydrolysis Reactions

pH-dependent decomposition profiles:

Acidic Hydrolysis (HCl 1M):

Basic Hydrolysis (NaOH 0.1M):

Coupling Reactions

The sulfamate group participates in metal-catalyzed cross-couplings:

Suzuki-Miyaura Coupling:

Buchwald-Hartwig Amination:

Enzyme Inhibition Mechanisms

In biological systems, 4-fluorophenyl sulfamate acts as a mechanism-based inhibitor for:

Steroid Sulfatase (STS):

Carbonic Anhydrase IX:

Photochemical Reactivity

UV irradiation (λ=254 nm) induces two primary pathways:

Path A (Methanol solvent):

Path B (Acetonitrile):

- -Sigmatropic rearrangement

This comprehensive analysis demonstrates 4-fluorophenyl sulfamate's versatility in organic synthesis and biochemical applications. Recent advances in flow chemistry have improved reaction efficiencies by 30-40% compared to batch methods, particularly in coupling reactions . Continued research focuses on exploiting its unique electronic profile for targeted drug delivery systems.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Effects

Substituent Position and Enzyme Inhibition

- Ortho vs. Meta Halogenation: Ortho-halogenated sulfamates (e.g., 2-fluorophenyl sulfamate) exhibit enhanced biological activity due to steric proximity to the sulfamate group, which stabilizes enzyme interactions . Meta-halogenated analogs (e.g., 3-fluorophenyl sulfamate) lower the pKa of the parent phenol by ~1–2 units, improving leaving group ability and STS inhibition potency (IC₅₀: 20–44 nM) . 4-Fluorophenyl sulfamate balances electronic effects (para-fluorine’s electron-withdrawing nature) with minimal steric hindrance, enabling optimal alignment in enzyme active sites .

Planarity and Steric Interactions

- Nonplanar conformations induced by 4-fluorophenyl groups (e.g., in porphyrin derivatives) reduce steric clashes in enzyme binding pockets, enhancing inhibitory selectivity .

- Planar coumarin-based sulfamates (e.g., COUMATE) lack this flexibility, resulting in lower STS inhibition compared to 4-fluorophenyl derivatives .

STS Inhibition

Table 1 compares the inhibitory activity of 4-fluorophenyl sulfamate with benchmark STS inhibitors:

*Estimated based on SAR trends; exact values for 4-fluorophenyl sulfamate require further validation.

- Mechanistic Insights :

Selectivity and Bioavailability

- Carbonic Anhydrase IX (CA IX) :

- Cytotoxicity: Podophyllotoxin-4-fluorophenyl sulfamate derivatives exhibit enhanced cytotoxicity compared to non-fluorinated analogs, attributed to improved membrane permeability .

Key Research Findings and Implications

- SAR Trends :

- Structural Optimization :

- Hybridization with coumarin or podophyllotoxin scaffolds enhances dual aromatase-sulfatase inhibition, positioning 4-fluorophenyl sulfamate as a versatile lead compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。